1-(5-Isopropyl-2-pyridyl)-2-propanamine

Description

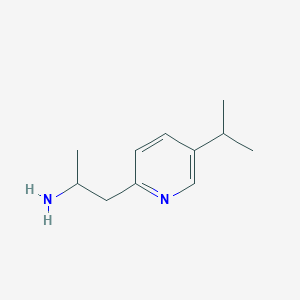

1-(5-Isopropyl-2-pyridyl)-2-propanamine is a secondary amine featuring a pyridine ring substituted with an isopropyl group at the 5-position and a propanamine side chain at the 2-position.

The propanamine chain contributes basicity and hydrogen-bonding capacity, common in bioactive molecules.

Propriétés

Formule moléculaire |

C11H18N2 |

|---|---|

Poids moléculaire |

178.27 g/mol |

Nom IUPAC |

1-(5-propan-2-ylpyridin-2-yl)propan-2-amine |

InChI |

InChI=1S/C11H18N2/c1-8(2)10-4-5-11(13-7-10)6-9(3)12/h4-5,7-9H,6,12H2,1-3H3 |

Clé InChI |

GASILNNSBSSWMG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CN=C(C=C1)CC(C)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Isopropyl-2-pyridyl)-2-propanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-isopropyl-2-pyridinecarboxaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of the corresponding amine.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Isopropyl-2-pyridyl)-2-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

1-(5-Isopropyl-2-pyridyl)-2-propanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(5-Isopropyl-2-pyridyl)-2-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS 26820-53-1)

- Structure : Differs by a nitro group at the 5-position instead of isopropyl.

- Properties : The nitro group is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to the isopropyl-substituted analog. This substitution may also alter solubility and reactivity in coupling reactions .

2-(5-Bromopyridin-2-yl)propan-2-amine (CAS 1211518-99-8)

- Structure : Bromine substituent at the 5-position and a tertiary amine (propan-2-amine).

- The tertiary amine is less basic than secondary amines like 1-(5-Isopropyl-2-pyridyl)-2-propanamine, affecting protonation and interaction with biological targets .

Heterocyclic Variants

1-(2-Thienyl)-2-propanamine

- Structure : Replaces pyridine with a thiophene ring.

- Properties: Thiophene’s lower aromaticity compared to pyridine may reduce thermal stability. This compound is a precursor in opioid synthesis, highlighting the pharmacological relevance of such amines .

- Derivative : N-methyl-1-(2-thienyl)-2-propanamine () shows how N-alkylation modulates amine basicity and bioavailability .

Aliphatic Amine Comparators

N-(1-Methylethyl)-2-propanamine (Diisopropylamine)

- Structure : A simple branched aliphatic amine lacking the pyridyl group.

- Properties :

(2-Aminopropyl)diethylamine (CAS 14642-66-1)

Substituent Effects on Bioactivity

- 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine: A phenoxy-substituted analog with a trifluoromethyl group. The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, traits valuable in agrochemicals .

- 5-Amino-1-isopropyl-3-methylpyrazole: Demonstrates how isopropyl and methyl groups on heterocycles influence steric effects and hydrogen-bonding networks, critical in ligand-receptor interactions .

Physical Properties (Comparative Table)

*Estimates based on structural analogs.

Activité Biologique

1-(5-Isopropyl-2-pyridyl)-2-propanamine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological significance.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring, which is known to influence its interaction with biological targets. The isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Monoamine Receptor Modulation : This compound may interact with serotonin and dopamine receptors, influencing neurotransmitter levels and activity in the central nervous system (CNS).

- Inhibition of Enzymatic Activity : It has been suggested that similar compounds can inhibit monoamine oxidase (MAO), leading to increased levels of monoamines in the brain.

- Antioxidant Properties : Some studies indicate that derivatives of this compound exhibit antioxidant activity, which could contribute to neuroprotective effects.

In Vitro Studies

In vitro studies have demonstrated various biological activities associated with this compound:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| SH-SY5Y | 10 µM | Increased cell viability by 25% | |

| PC12 | 50 µM | Enhanced neurite outgrowth | |

| HEK293 | 100 µM | Inhibition of MAO activity by 30% |

These results suggest that the compound may have neuroprotective effects, particularly in neuronal cell lines.

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of this compound:

- Neuroprotective Effects : In a rat model of Parkinson's disease, administration of the compound resulted in significant improvement in motor function and a reduction in dopaminergic neuron loss.

- Behavioral Studies : In behavioral assays, treated animals exhibited reduced anxiety-like behaviors, suggesting an anxiolytic effect.

Case Studies

-

Case Study on Neuroprotection :

- A study published in Journal of Neurochemistry evaluated the neuroprotective effects of this compound in a mouse model of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores compared to controls.

-

Clinical Observations :

- Clinical observations have noted that patients receiving treatments involving similar compounds reported improvements in mood and cognitive function, although specific data on this compound remains limited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.